molecular formula C30H37N15O13P2 B12795010 Cordycepin, cordycepin, cordycepin CAS No. 76885-99-9

Cordycepin, cordycepin, cordycepin

Cat. No.: B12795010
CAS No.: 76885-99-9
M. Wt: 877.7 g/mol
InChI Key: CKZWLFLXOQDVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the Cordyceps genus of fungi. It was first isolated from the fungus Cordyceps militaris and has since been recognized for its diverse biological activities. Cordycepin is structurally similar to adenosine, differing only by the absence of an oxygen atom at the 3’ position of its ribose sugar. This unique structure allows cordycepin to interfere with various biological processes, making it a compound of significant interest in medicinal and biological research .

Scientific Research Applications

Cordycepin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, cordycepin is used as a precursor for the synthesis of various nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: Cordycepin is extensively studied for its effects on cell survival, proliferation, and signal transduction. It has been shown to inhibit the PI3K/mTOR/AKT and ERK signaling pathways, which are crucial for cell growth and survival .

Medicine: Cordycepin exhibits significant medicinal properties, including anticancer, anti-inflammatory, and immunomodulatory activities. It has been shown to reduce tumor growth, repress pain and inflammation, and protect brain function . Additionally, cordycepin is being investigated for its potential in treating metabolic disorders and improving respiratory and cardiac conditions .

Industry: In the industrial sector, cordycepin is used in the production of health supplements and cosmeceuticals. Its bioactive properties make it a valuable ingredient in products aimed at enhancing health and wellness .

Comparison with Similar Compounds

  • Adenosine
  • 2’-Deoxyadenosine
  • Cytarabine
  • Vidarabine

Cordycepin’s distinct structure and biological activities make it a unique and valuable compound in scientific research and medicinal applications.

Properties

CAS No.

76885-99-9

Molecular Formula

C30H37N15O13P2

Molecular Weight

877.7 g/mol

IUPAC Name

[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C30H37N15O13P2/c31-22-19-25(37-7-34-22)43(10-40-19)28-16(47)1-14(55-28)5-52-59(48,49)58-18-3-15(56-30(18)45-12-42-21-24(33)36-9-39-27(21)45)6-53-60(50,51)57-17-2-13(4-46)54-29(17)44-11-41-20-23(32)35-8-38-26(20)44/h7-18,28-30,46-47H,1-6H2,(H,48,49)(H,50,51)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)

InChI Key

CKZWLFLXOQDVEX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C1OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)N8C=NC9=C(N=CN=C98)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.